(E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE
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Overview
Description
(E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a nitrophenyl group, a trifluoromethyl-substituted thiadiazole ring, and a propenamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the 4-nitrophenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This intermediate is reacted with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under basic conditions to form the desired propenamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having an aromatic ring with electron-withdrawing substituents.
2,2’-Bipyridyl: Shares the property of being a versatile ligand in coordination chemistry.
Triple Bond Compounds: Similar in having multiple bonds that contribute to the compound’s reactivity.
Uniqueness
(E)-3-(4-NITROPHENYL)-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is unique due to its combination of a nitrophenyl group, a trifluoromethyl-substituted thiadiazole ring, and a propenamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O3S/c13-12(14,15)10-17-18-11(23-10)16-9(20)6-3-7-1-4-8(5-2-7)19(21)22/h1-6H,(H,16,18,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXOTVTXKUNFE-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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